molecular formula C19H17N3O6 B11546839 N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}alanine

N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}alanine

Cat. No.: B11546839
M. Wt: 383.4 g/mol
InChI Key: LFZOSZWLDFCHHV-LFIBNONCSA-N
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Description

2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenylformamido group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a phenylacetic acid derivative to introduce the nitro group. This is followed by a series of condensation reactions to form the enamido linkage and the final propanoic acid structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent reaction conditions to ensure purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylformamido group can form hydrogen bonds with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research .

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C19H17N3O6/c1-12(19(25)26)20-18(24)16(21-17(23)14-7-3-2-4-8-14)11-13-6-5-9-15(10-13)22(27)28/h2-12H,1H3,(H,20,24)(H,21,23)(H,25,26)/b16-11+

InChI Key

LFZOSZWLDFCHHV-LFIBNONCSA-N

Isomeric SMILES

CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

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